

Amantadine pharmacokinetics absorption distribution elimination

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Compound Focus: Amantadine Hydrochloride

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Absorption & Distribution

Following oral administration, amantadine is well absorbed [1] [2]. The **apparent volume of distribution is large**, indicating extensive tissue distribution beyond the plasma compartment [1] [2]. A notable characteristic is that the volume of distribution is **inversely related to the dose** across the therapeutic range, contributing to a logarithmic increase in plasma concentration as the dose increases [1] [2].

Newer extended-release (ER) formulations modify the absorption profile. A 2019 study on a once-daily ER tablet showed a slow release of amantadine, with a peak plasma concentration occurring at approximately **7.5 hours post-dose** after a morning administration [3]. The bioavailability of a 258 mg ER tablet was not affected by a high-fat meal [3].



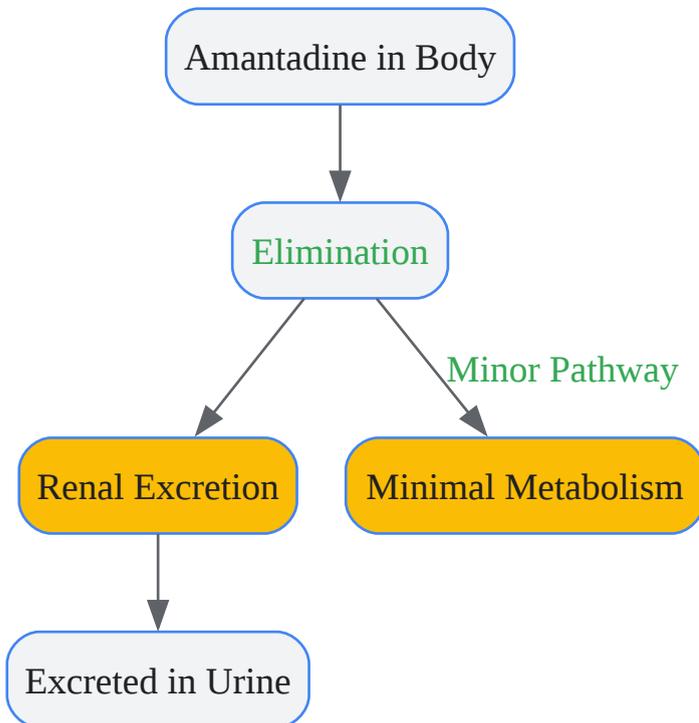
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Amantadine PK: Absorption & Distribution

Metabolism & Elimination

Amantadine undergoes **little metabolism** in the body and is primarily eliminated unchanged by the kidneys [1]. The elimination process involves both **glomerular filtration and tubular secretion** [1] [2].

Renal function is the most critical factor influencing amantadine clearance. The drug **accumulates in patients with renal dysfunction**, necessitating dose reductions to prevent toxicity [1] [4] [5]. The following diagram illustrates the elimination pathway:



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Amantadine PK: Elimination Pathways

Experimental Protocols & Data

The pharmacokinetic profile of the extended-release formulation was established through phase 1 clinical studies. Key methodological details and findings are summarized below:

Study Objective	Design	Treatments	Key PK Findings
Dose Proportionality & Single-Dose PK [3]	Open-label, 4-period crossover, single-dose in healthy volunteers.	Amantadine ER (129, 193, 258 mg) vs. Amantadine IR syrup (129 mg).	Plasma exposure (C_{\max}), AUC) increased proportionally with dose. ER peak concentration at ~7.5 h.
Food-Effect [3]	Open-label, 2-period crossover, single-dose in healthy volunteers.	Amantadine ER 258 mg (fasting vs. high-fat meal).	No meaningful effect of a high-fat meal on overall bioavailability (AUC) or peak concentration (C_{\max}).
Steady-State Bioequivalence [3]	Open-label, 2-period crossover, multiple-dose in healthy volunteers.	Amantadine ER 258 mg once daily vs. Amantadine IR 129 mg twice daily.	At steady state, the 24-h average plasma concentration of the ER regimen was equivalent (bioequivalent) to the IR regimen.

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